molecular formula C13H13BrO2 B14471109 2-Bromoethyl 5-phenylpenta-2,4-dienoate CAS No. 69742-25-2

2-Bromoethyl 5-phenylpenta-2,4-dienoate

Cat. No.: B14471109
CAS No.: 69742-25-2
M. Wt: 281.14 g/mol
InChI Key: ZEEGQZQXZPWZQA-UHFFFAOYSA-N
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Description

2-Bromoethyl 5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H13BrO2 It is a derivative of pentadienoic acid and features a bromoethyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 5-phenylpenta-2,4-dienoate typically involves the esterification of 5-phenylpenta-2,4-dienoic acid with 2-bromoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles such as hydroxide ions, amines, or thiols can replace the bromine atom, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water under reflux conditions.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

  • Substituted derivatives (e.g., hydroxyl, amino, or thiol derivatives)
  • Oxidized products (e.g., carboxylic acids)
  • Reduced products (e.g., alcohols)

Scientific Research Applications

2-Bromoethyl 5-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 5-phenylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can be studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

    Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but lacks the bromoethyl group, leading to different reactivity and applications.

    2-Chloroethyl 5-phenylpenta-2,4-dienoate: Similar structure with a chloroethyl group instead of bromoethyl, resulting in different chemical properties and reactivity.

    5-Phenylpenta-2,4-dienoic acid: The parent acid of the ester, used as a starting material in the synthesis of various derivatives.

Uniqueness: 2-Bromoethyl 5-phenylpenta-2,4-dienoate is unique due to its bromoethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the bromoethyl group allows for specific chemical transformations and interactions that are not possible with other similar compounds.

Properties

CAS No.

69742-25-2

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

2-bromoethyl 5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H13BrO2/c14-10-11-16-13(15)9-5-4-8-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

ZEEGQZQXZPWZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)OCCBr

Origin of Product

United States

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